

what is the chemical structure of 1-Oxo Colterol-d9

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Compound of Interest

Compound Name: 1-Oxo Colterol-d9

Cat. No.: B13836438

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An In-depth Technical Guide to 1-Oxo Colterol-d9

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-Oxo Colterol-d9**, a deuterated derivative of 1-Oxo Colterol, which itself is a derivative of the known β 2-adrenergic receptor agonist, Colterol. Given the limited publicly available data on this specific isotopically labeled compound, this document synthesizes information on its constituent parts: the "1-Oxo Colterol" structure and the "d9" isotopic labeling. The guide covers the chemical structure, physicochemical properties, and the presumed biological context of its parent compounds. A representative experimental protocol for a receptor binding assay is provided to illustrate a potential application in research. Furthermore, this guide details the canonical β 2-adrenergic signaling pathway, the presumed mechanism of action, through a descriptive summary and a mandatory Graphviz visualization. This document is intended to serve as a foundational resource for professionals in pharmacology and medicinal chemistry.

Chemical Structure and Properties

1-Oxo Colterol is a derivative of Colterol, a β -adrenergic agonist.^[1] The "-d9" suffix in **1-Oxo Colterol-d9** indicates that nine hydrogen atoms on the N-tert-butyl group have been replaced

by deuterium atoms. This isotopic labeling is a common strategy in drug metabolism and pharmacokinetic (DMPK) studies to trace the molecule or alter its metabolic profile.

The chemical identity of 1-Oxo Colterol is 1-(3,4-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]ethanone. The key structural difference from Colterol is the oxidation of the secondary alcohol on the ethylamino chain to a ketone.

Below is a table summarizing the key chemical properties of 1-Oxo Colterol and its deuterated analog, with data for the parent compound Colterol provided for context.

Property	1-Oxo Colterol	1-Oxo Colterol-d9	Colterol
IUPAC Name	2-(tert-butylamino)-1-(3,4-dihydroxyphenyl)ethanone ^[2]	2-([1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino)-1-(3,4-dihydroxyphenyl)ethanone	4-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,2-diol ^[3]
Synonyms	1-(3,4-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]ethanone	N/A	N-tert-Butylarterenol; N-tert-Butylnoradrenaline
Molecular Formula	C ₁₂ H ₁₇ NO ₃	C ₁₂ H ₈ D ₉ NO ₃	C ₁₂ H ₁₉ NO ₃
Molecular Weight	223.27 g/mol	232.33 g/mol	225.28 g/mol
SMILES	<chem>CC(C)(C)NCC(=O)c1ccc(O)c(O)c1</chem>	<chem>C(C(C([2H])([2H])([2H]))([2H])([2H])([2H]))(C([2H])([2H])([2H]))C([2H])([2H])([2H])NCC(=O)c1ccc(O)c(O)c1</chem>	<chem>CC(C)(C)NCC(C1=CC(=C(C=C1)O)O)O</chem>
CAS Number	105644-17-5	N/A	18866-78-9
Physical Form	Neat Solid	Solid	Solid
Stability Note	Air Sensitive	N/A	N/A

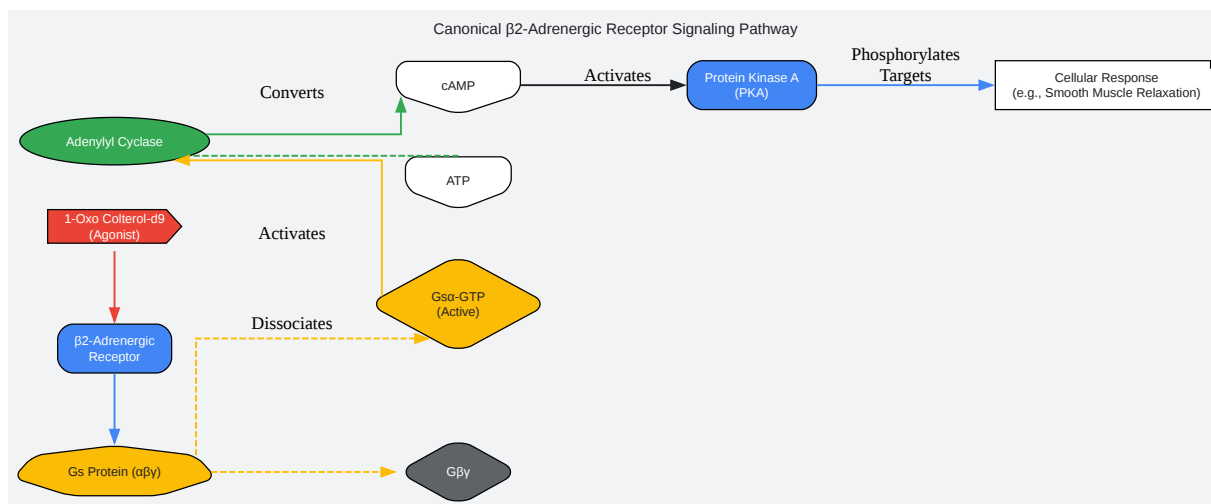
Presumed Mechanism of Action: The β 2-Adrenergic Signaling Pathway

As a derivative of Colterol, a known β 2-adrenoreceptor agonist, **1-Oxo Colterol-d9** is presumed to exert its biological effects through interaction with the β 2-adrenergic receptor (β 2-AR), a member of the G protein-coupled receptor (GPCR) superfamily. The activation of β 2-AR initiates a cascade of intracellular signaling events.

The canonical pathway involves the coupling of the activated receptor to a stimulatory G protein (Gs). This interaction leads to the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream target proteins, leading to a cellular response. In smooth muscle cells, for instance, this results in muscle relaxation, which is the basis for the bronchodilatory effects of β 2-AR agonists.

In addition to the primary Gs coupling, the β 2-AR can also couple to an inhibitory G protein (Gi). This can lead to alternative signaling outcomes, including the activation of the mitogen-activated protein kinase (MAPK) pathway, and can serve as a mechanism for signal modulation or desensitization.

The following diagram illustrates the canonical Gs-mediated β 2-adrenergic signaling pathway.



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